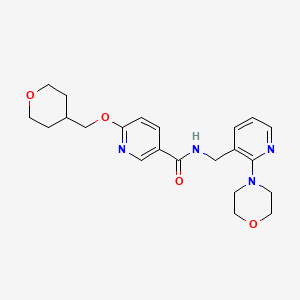

N-((2-morpholinopyridin-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4/c27-22(19-3-4-20(24-15-19)30-16-17-5-10-28-11-6-17)25-14-18-2-1-7-23-21(18)26-8-12-29-13-9-26/h1-4,7,15,17H,5-6,8-14,16H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHYBOVYAQTKMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-morpholinopyridin-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, a compound with a complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholinopyridine moiety and a tetrahydropyran methoxy group, contributing to its unique biological profile. The molecular formula is , and it has a molecular weight of approximately 306.37 g/mol.

Research indicates that this compound acts as a modulator of hemoglobin , influencing oxygen delivery and potentially offering therapeutic benefits in conditions like anemia . The specific interactions at the molecular level involve binding to hemoglobin and altering its affinity for oxygen, which may enhance tissue oxygenation.

Antitumor Activity

Studies have demonstrated that the compound exhibits significant antitumor activity in various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in KRAS mutant tumor cells by targeting specific signaling pathways involved in cancer progression .

Inhibition of Kinases

The compound is also noted for its selective inhibition of certain kinases, which play critical roles in cell signaling and proliferation. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Case Studies

- KRAS Mutant Tumor Models : In xenograft models using KRAS mutant tumors, the compound demonstrated a dose-dependent reduction in tumor growth, suggesting its potential as an effective treatment option for this challenging cancer subtype .

- Hemoglobin Modulation : Clinical studies have highlighted the compound's ability to modulate hemoglobin function effectively, leading to improved oxygen delivery in preclinical models of anemia .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of nicotinamide, including N-((2-morpholinopyridin-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Evaluation

A study evaluated the compound's efficacy against human cancer cell lines such as HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The results indicated that the compound significantly inhibited cell proliferation, with IC50 values suggesting potent antitumor activity. The docking studies correlated well with the in vitro results, indicating potential interactions with key molecular targets involved in cancer progression .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 5.2 | Apoptosis induction |

| HepG2 | 3.8 | Cell cycle arrest |

| MCF-7 | 4.5 | Inhibition of angiogenesis |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines upon treatment with the compound.

Summary of Anti-inflammatory Effects:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These results indicate a promising profile for the compound as an anti-inflammatory agent, potentially useful in treating chronic inflammatory diseases.

Neuroprotective Effects

Preliminary research suggests that this compound may exhibit neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Q & A

Q. What are the key synthetic challenges in preparing N-((2-morpholinopyridin-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including coupling of the nicotinamide core with morpholine and tetrahydro-2H-pyran substituents. Key challenges include:

- Regioselectivity : Ensuring correct substitution on the pyridine ring (e.g., avoiding byproducts from competing nucleophilic sites). Use directing groups or protecting strategies (e.g., tert-butyldimethylsilyl (TBS) protection for hydroxyl groups) to control reactivity .

- Solubility Issues : Intermediate polar groups (e.g., morpholine) may reduce solubility. Optimize solvent systems (e.g., DMF/THF mixtures) and employ microwave-assisted synthesis to enhance reaction rates .

- Purification : Utilize preparative HPLC or column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) to isolate high-purity product .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., distinguishing morpholine protons at δ 2.5–3.5 ppm and tetrahydro-2H-pyran methoxy signals near δ 3.8–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected for C23H30N4O4: 450.47 g/mol) .

- HPLC : Purity >95% via reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

- Core Modifications : Replace morpholine with pyrrolidine or piperidine to assess heterocycle effects on target binding .

- Substituent Variation : Test analogs with alternative alkoxy groups (e.g., cyclohexylmethoxy vs. tetrahydro-2H-pyran-methoxy) to probe steric and electronic contributions .

- Activity Assays : Use kinase inhibition assays (e.g., RAF kinase for oncology targets) and cellular proliferation assays (e.g., KRAS mutant cell lines) to correlate structural changes with potency .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Measure solubility, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 assays) to identify bioavailability limitations .

- Formulation Adjustments : Use solubilizing agents (e.g., cyclodextrins) or prodrug strategies (e.g., esterification of hydroxyl groups) to enhance in vivo exposure .

- Xenograft Models : Validate efficacy in KRAS mutant tumor models, monitoring pharmacodynamic markers (e.g., pMEK suppression) to confirm target engagement .

Q. What strategies are effective in improving kinase selectivity while maintaining cellular potency?

Methodological Answer:

- Kinase Panel Screening : Test against >100 kinases (e.g., DiscoverX panel) to identify off-target hits. Prioritize compounds with <10% inhibition of non-target kinases .

- Structural Optimization : Use co-crystal structures (e.g., RAF kinase-ligand complexes) to modify hinge-binding motifs (e.g., pyridine vs. pyrimidine) and reduce ATP-pocket interactions .

- Cellular Counter-Screens : Validate selectivity in cell lines overexpressing off-target kinases (e.g., EGFR or PI3K mutants) .

Q. How can computational tools guide the optimization of physicochemical properties like solubility and logP?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict solvent-accessible surface areas (SASA) to identify hydrophobic regions for modification (e.g., replacing methyl groups with polar moieties) .

- logP Calculations : Use software (e.g., Schrödinger’s QikProp) to balance lipophilicity (target logP 2–4) by introducing hydrogen bond donors (e.g., amides) or reducing aromatic bulk .

- Crystal Packing Analysis : Disrupt tight crystal lattices (e.g., via tetrahydropyran substitution) to enhance aqueous solubility .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting data between biochemical assays and cellular activity?

Methodological Answer:

- Assay Validation : Confirm compound stability in cellular media (e.g., serum protein binding) via LC-MS quantification .

- Target Engagement Probes : Use biotinylated analogs or CETSA (Cellular Thermal Shift Assay) to verify intracellular target binding .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify compensatory pathways masking target effects .

Q. What statistical approaches are recommended for analyzing dose-response relationships in SAR studies?

Methodological Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 values and Hill slopes .

- Outlier Detection : Use Grubbs’ test to exclude anomalous replicates (α=0.05) .

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., cLogP, polar surface area) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.